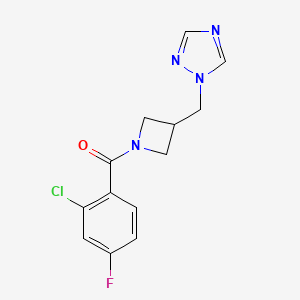

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN4O/c14-12-3-10(15)1-2-11(12)13(20)18-4-9(5-18)6-19-8-16-7-17-19/h1-3,7-9H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMWUHHOXQHGFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)CN3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Hantzsch dihydropyridine synthesis , which involves the reaction of an aldehyde with a β-keto ester in the presence of ammonia or an ammonium salt. The azetidine ring can be formed through cyclization reactions, and the fluorinated phenyl group can be introduced using halogenation techniques.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The phenyl group can be oxidized to form phenolic derivatives.

Reduction: : The azetidine ring can be reduced to form a simpler amine.

Substitution: : The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: : Phenolic derivatives.

Reduction: : Simpler amines.

Substitution: : Substituted triazoles or azetidines.

Scientific Research Applications

Antimicrobial Properties

Compounds containing triazole rings are well-documented for their antifungal , antibacterial , and anticancer properties. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

Anticancer Activity

Research indicates that triazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines. The specific interactions of this compound with cellular targets involved in cancer progression are under investigation. Computational models suggest that the unique structure may enhance binding affinity to targets involved in tumor growth .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, compounds with similar structures have been studied for:

Study 1: Antimicrobial Efficacy

A study published in RSC Advances demonstrated that similar triazole derivatives exhibited potent antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated significant effectiveness, suggesting that derivatives like (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone may also possess similar properties .

Study 2: Anticancer Potential

In a molecular modeling study, researchers evaluated the binding interactions of triazole derivatives with cancer-related enzymes. The findings highlighted the potential of these compounds to act as inhibitors in pathways critical for cancer cell proliferation .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic and Heterocyclic Motifs

The following table summarizes key structural and synthetic differences between the target compound and analogues from the provided evidence:

Key Observations:

- Substituent Effects: The 2-chloro-4-fluorophenyl group in the target compound differs from the 2,4-difluorophenyl in . Chlorine’s larger atomic radius and higher electronegativity may enhance hydrophobic interactions and alter electron distribution in the aromatic ring.

- Heterocyclic Diversity: Compounds like incorporate thiadiazole, which introduces sulfur-based polarity and redox activity, contrasting with the azetidine-triazole framework of the target compound.

Biological Activity

The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone is a synthetic organic molecule that incorporates a triazole moiety and an azetidine ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes:

- An azetidine ring which may enhance its interaction with biological targets.

- A triazole component that is often associated with antifungal and antibacterial properties.

- A chloro-fluorophenyl group that may influence lipophilicity and receptor binding.

Antimicrobial Properties

Compounds containing triazole rings have been extensively studied for their antimicrobial properties. Triazoles are known to exhibit:

- Antifungal activity : Effective against various fungal strains by inhibiting ergosterol synthesis.

- Antibacterial properties : Some derivatives show activity against Gram-positive and Gram-negative bacteria.

Research indicates that the presence of the triazole moiety in this compound may enhance its antimicrobial efficacy compared to other similar structures .

Anticancer Activity

The azetidine and triazole components have been linked to anticancer activities. Studies have shown that:

- Triazole derivatives can induce apoptosis in cancer cells.

- The compound's structural features may allow it to interact with specific enzymes or receptors involved in cancer cell proliferation.

For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116), with IC50 values indicating significant potency .

Case Studies

- In vitro Studies : A study evaluated the effects of various triazole derivatives on cancer cell lines. The findings suggested that compounds with similar structural features to our target compound exhibited significant cytotoxicity against MCF-7 cells, reinforcing the potential of triazole-containing compounds in cancer therapy .

- Neuroprotective Effects : Another investigation focused on neuroprotective properties, where triazole derivatives were tested against neurotoxins in cell models. Results indicated that these compounds could partially counteract neurotoxicity, suggesting potential applications in neurodegenerative diseases .

Table of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-chloro-4-fluorophenyl)methanone?

The synthesis typically involves two key steps: (1) functionalization of the azetidine ring and (2) coupling with the aryl methanone moiety. A prevalent method is Friedel-Crafts acylation , where a chloroacetyl chloride reacts with a substituted aromatic ring (e.g., 2-chloro-4-fluorophenyl derivatives) in the presence of a Lewis acid catalyst like AlCl₃ . Subsequent nucleophilic substitution introduces the triazole-methyl group to the azetidine ring. Alternative routes may employ Mitsunobu reactions for ether linkages or Huisgen cycloaddition for triazole formation. Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize side products, as highlighted in studies on analogous methanone intermediates .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

- X-ray crystallography is the gold standard for unambiguous structural determination, particularly for verifying the azetidine-triazole linkage and aryl methanone conformation .

- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with attention to signals for the triazole (δ 7.5–8.5 ppm) and azetidine (δ 3.0–4.5 ppm) groups.

- FTIR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. How should researchers select solvents for solubility and stability studies of this compound?

Solvent selection depends on polarity and hydrogen-bonding capacity. Polar aprotic solvents (e.g., DMSO, DMF) are often suitable due to the compound’s heterocyclic and aryl ketone moieties. Empirical testing via UV-Vis spectroscopy or HPLC can quantify solubility. For stability, avoid protic solvents (e.g., water, alcohols) that may hydrolyze the methanone group. Solvatochromic analysis (e.g., UV shifts in different solvents) can provide insights into solute-solvent interactions, as demonstrated in studies on triazole derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against fungal targets?

- Enzyme inhibition assays : Target fungal cytochrome P450 enzymes (e.g., CYP51) using fluorometric or colorimetric substrates. Triazole derivatives are known to disrupt ergosterol biosynthesis .

- Molecular docking : Use computational tools (e.g., AutoDock) to predict binding affinity to fungal enzymes, guided by crystal structures of homologous proteins .

- In vitro antifungal susceptibility testing : Employ microdilution methods (CLSI M38/M44 standards) to determine MIC/MFC values against reference strains (e.g., Candida albicans).

Q. How can contradictions in synthetic yield data be resolved when optimizing reaction conditions?

- Side-product analysis : Use GC-MS or LC-MS to identify byproducts (e.g., unreacted intermediates or decomposition products) .

- Reaction monitoring : In-situ techniques like FTIR or Raman spectroscopy track intermediate formation.

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, temperature) affecting yield. Statistical tools (e.g., ANOVA) can prioritize significant factors.

Q. What methodologies are recommended to study solvent effects on the electronic properties of this compound?

- Solvatochromic analysis : Measure UV-Vis absorption in solvents of varying polarity (e.g., ethanol, cyclohexane). Correlate λₘₐₓ shifts with solvent parameters (e.g., ET30 scale) .

- DFT calculations : Compare theoretical (e.g., TD-DFT) and experimental spectra to model solvent interactions.

- Hammett substituent constants : Quantify electronic effects of substituents (e.g., Cl, F) on the aryl ring’s electron-withdrawing capacity .

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- DFT-based mechanistic pathways : Model transition states for key reactions (e.g., acylation, cyclization) to identify rate-limiting steps .

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal structures to predict solid-state reactivity .

- Conceptual density functional theory (CDFT) : Calculate global reactivity descriptors (e.g., electrophilicity index) to rationalize nucleophilic/electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.